2-(Ethylthio)toluene
Overview
Description
2-(Ethylthio)toluene is an organic compound with the molecular formula C9H12S. It is a derivative of toluene, where one of the hydrogen atoms on the benzene ring is replaced by an ethylthio group (-SCH2CH3). This compound is a colorless liquid that is immiscible in water but soluble in organic solvents. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Ethylthio)toluene can be synthesized through several methods. One common method involves the alkylation of toluene with ethylthiol in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction proceeds as follows:
C6H5CH3+C2H5SHAlCl3C6H4(CH3)(SC2H5)+HCl
The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of advanced separation techniques such as fractional distillation and chromatography ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylthio)toluene undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylthiol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(Ethylthio)toluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Ethylthio)toluene depends on the specific reaction or application. In general, the ethylthio group can participate in various chemical reactions, influencing the reactivity and properties of the compound. The molecular targets and pathways involved vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Ethyltoluene: Similar structure but lacks the sulfur atom.
4-Ethyltoluene: Isomer with the ethyl group in the para position.
2-Methylthiotoluene: Similar structure but with a methylthio group instead of an ethylthio group.
Uniqueness
2-(Ethylthio)toluene is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic applications and research contexts.
Properties
IUPAC Name |
1-ethylsulfanyl-2-methylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-3-10-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPMHOVKEZMQKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70287427 | |
Record name | 2-(Ethylthio)toluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70287427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3695-36-1 | |
Record name | 2-(Ethylthio)toluene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51009 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Ethylthio)toluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70287427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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